molecular formula C12H9NaO4 B3375912 sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate CAS No. 1158464-98-2

sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate

Cat. No.: B3375912
CAS No.: 1158464-98-2
M. Wt: 240.19 g/mol
InChI Key: NQKHSPTYCZGXAV-UHFFFAOYSA-M
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Description

Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate (CAS 1158464-98-2) is a key chemical intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C12H9NaO4 and a molecular weight of 240.19 g/mol, this compound serves as a versatile synthon for the synthesis of novel heterocyclic compounds . Its primary research value lies in its role as a precursor in the design and development of potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a promising target for new antimalarial therapies . Researchers utilize this compound to create pyrimidone derivatives, which have demonstrated high inhibitory activity against PfDHODH with significant species selectivity over the human enzyme, representing a critical strategy in the fight against drug-resistant malaria . The compound is typically involved in cyclization reactions to form rigid, six-membered ring structures that are essential for maintaining the specific orientation of functional groups required for potent biological activity . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-ethoxycarbonyl-3-oxoinden-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4.Na/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14;/h3-6,13H,2H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKHSPTYCZGXAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate typically involves the reaction of ethyl acetoacetate with trans-chalcone in the presence of sodium hydroxide. The process includes a Michael addition followed by an aldol condensation reaction. The reaction is carried out in ethanol under reflux conditions for about an hour, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate serves as a versatile building block in organic chemistry. It is often used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as condensation and cyclization reactions.

Key Reactions:

  • Knoevenagel Condensation: This compound can participate in Knoevenagel reactions to form α,β-unsaturated carbonyl compounds, which are crucial intermediates in synthetic organic chemistry.

Pharmaceutical Development

This compound has been explored for its potential use in drug development due to its structural similarities to biologically active molecules. It can be modified to create derivatives that may exhibit therapeutic properties.

Case Study:
In a study on the synthesis of indanone derivatives, this compound was utilized to produce compounds with enhanced anti-inflammatory activity. The derivatives were tested in vitro, showing promising results against specific inflammatory markers .

Material Science

This compound is also investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating functional materials.

Application Example:
Research has demonstrated that when combined with other monomers, this compound can lead to the formation of polymers with tailored properties for use in organic electronics .

Data Tables

Application AreaDescriptionKey Findings/Examples
Organic SynthesisBuilding block for complex moleculesUsed in Knoevenagel reactions to synthesize α,β-unsaturated carbonyls
Pharmaceutical DevelopmentPotential drug candidatesIndanone derivatives showed anti-inflammatory activity
Material ScienceDevelopment of functional polymersPolymers created from this compound exhibit unique properties

Mechanism of Action

The mechanism of action of sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving electron transfer and molecular rearrangements.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The indenone scaffold is highly versatile, with substituent variations significantly altering physicochemical properties and applications. Below is a systematic comparison with key analogues:

Substituent-Driven Structural and Functional Differences

Table 1: Comparative Overview of Sodium 2-(Ethoxycarbonyl)-1-Oxo-1H-Inden-3-Olate and Analogues
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Ethoxycarbonyl (-COOEt) C₁₂H₉NaO₄ 240.19 91446-49-0 Organic synthesis intermediate
Diphacinone-sodium Diphenylacetyl (-COC₆H₅)₂ C₂₃H₁₅NaO₃ 374.35 42721-99-3 Rodenticide (indandione derivative)
Sodium 2-(2-((4-bromophenyl)thio)-2-phenylethyl)-1-oxo-1H-inden-3-olate (3dg) (4-Bromophenyl)thioethyl C₂₂H₂₃BrNaO₂S 477.38 - Medicinal chemistry candidate
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid Acetic acid (-CH₂COOH) C₁₁H₁₀O₃ 190.19 - Building block for heterocycles
2-Chloro-1-oxo-1H-indene-3-carboxylic acid Chloro (-Cl), carboxylic acid (-COOH) C₁₀H₅ClO₃ 214.60 - Enhanced acidity due to Cl
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate Acetate (-OAc) C₁₁H₁₀O₃ 190.20 - Planar crystal packing via C–H⋯O bonds

Key Research Findings

Diphacinone-Sodium: As a diphenylacetyl-substituted indenone, this compound exhibits potent anticoagulant activity, targeting vitamin K epoxide reductase in rodents. Its larger aromatic substituents enhance lipophilicity, improving bioaccumulation compared to the ethoxycarbonyl analogue .

The bromine atom may facilitate further functionalization via cross-coupling reactions .

Carboxylic Acid Derivatives : Compounds like 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid and 2-chloro-1-oxo-1H-indene-3-carboxylic acid demonstrate increased solubility in polar solvents due to ionizable -COOH groups. The chlorine atom in the latter enhances electrophilicity at the α-position, promoting nucleophilic attacks .

Crystal Packing Effects: 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate forms C(6) chains via C–H⋯O hydrogen bonds, a feature less pronounced in bulkier ethoxycarbonyl derivatives due to steric hindrance .

Biological Activity

Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxycarbonyl group and an indene structure, which may contribute to its reactivity and interaction with biological targets. Understanding its chemical properties is crucial for evaluating its biological functions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It potentially inhibits enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound might interact with various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound may demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. Compounds with related structures have been shown to inhibit cell proliferation in cancer cell lines. For instance, a study indicated that derivatives of similar indene-based compounds exhibited significant cytotoxicity against HeLa and HCT116 cancer cell lines (IC50 values ranging from 2.5 to 6.5 µM) .

CompoundIC50 Value (µM)Cell Line
This compoundTBDTBD
Similar Indene Derivative2.527 - 6.553HeLa/HCT116

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of indene derivatives, this compound was tested alongside other compounds. The results indicated a reduction in cell viability in treated groups compared to controls, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds found that this compound exhibited significant inhibition against pathogenic bacteria, supporting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved FeaturesReference
1H NMR δ 1.35 (t, J=7.1 Hz, CH3), 4.25 (q, J=7.1 Hz, OCH2), 6.8–7.5 (indenyl protons)
UV-Vis λmax = 440–570 nm (conjugated keto/enol system)
X-ray Planar indenone unit (r.m.s. deviation = 0.036 Å), C–H⋯O hydrogen bonding motifs

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in esterificationUse excess ethoxycarbonyl chloride and anhydrous conditions
Tautomer interference in NMREmploy variable-temperature NMR or DFT-predicted tautomer ratios
Crystallization disorderRefine with SHELXL; optimize solvent polarity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate
Reactant of Route 2
sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate

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